
Trioctylphosphine
Overview
Description
Trioctylphosphine (TOP, C₂₄H₅₁P) is a tertiary phosphine compound widely used in coordination chemistry, catalysis, and nanomaterial synthesis. Its three octyl chains confer high lipophilicity, enabling its role as a solvent, stabilizer, and phosphorus source in colloidal synthesis . TOP’s electron-donating phosphorus atom facilitates interactions with transition metals, making it critical for producing metal phosphides and controlling nanocrystal growth .
Preparation Methods
Primary Synthetic Route: Multi-Step Reaction from Sodium Hypophosphite
A robust preparation method for trioctylphosphine oxide (a closely related compound often synthesized alongside this compound) involves the following key steps:
Step Number | Reaction Step | Description | Reaction Conditions | Key Analytical Monitoring |
---|---|---|---|---|
1 | Octene Addition | Sodium hypophosphite or inferior sodium phosphate is dissolved in a solvent and reacted with octene to form dioctylphosphinic acid (HDOP). | Heated to 120°C, then 135°C; slow addition of octene; solvent such as acetic acid or toluene used | ^31P NMR to detect reaction endpoint |
2 | Trichlorosilane Reduction | Dioctylphosphinic acid is reduced with trichlorosilane in a closed reactor to form dioctyl phosphorus chloride. | 80°C, 16 hours; solvent like trichloromethane | ^31P NMR endpoint monitoring |
3 | Bromoalkane Addition or Alcoholysis | Dioctyl phosphorus chloride undergoes substitution with bromoalkane or alcoholysis to yield this compound oxide. | 100°C for 24 hours (bromoalkane addition) or 50°C for 2 hours (alcoholysis); solvents include toluene, trichloromethane | ^31P NMR to confirm completion |
4 | Hydrolysis | Hydrolysis of intermediate phosphorous compounds to finalize this compound oxide formation. | Room temperature, 1 hour stirring; aqueous workup | ^31P NMR and isolation of white solid product |
This method yields this compound oxide with over 90% yield and high purity, facilitated by vacuum distillation and solvent removal steps. The solvents used are typically acetic acid, trichloromethane, methylene dichloride, benzene, or toluene, with acetic acid and trichloromethane preferred for certain steps.
Variants and Optimization of the Synthetic Route
There are three main variants in the final step to obtain this compound oxide from dioctyl phosphorus chloride:
- Bromoalkane Addition Followed by Hydrolysis: Produces this compound dihalo phosphorus intermediate, which is hydrolyzed to the oxide.
- Hydrolysis Followed by a Second Octene Addition: Hydrolysis of dioctyl phosphorus chloride followed by another octene addition step.
- Alcoholysis: Direct reaction of dioctyl phosphorus chloride with an alcohol (e.g., alphanol), followed by solvent removal to yield the oxide.
Each variant offers different advantages in terms of reaction control, yield, and purity. The choice of solvent and reaction temperature is critical for optimizing the reaction kinetics and product isolation.
Analytical Techniques in Preparation
Throughout the preparation, ^31P Nuclear Magnetic Resonance (NMR) spectroscopy is extensively used to monitor reaction progress and endpoint determination. This technique ensures precise control over reaction completeness and product identity.
Vacuum distillation and solvent extraction are employed for purification, removing excess reagents and by-products to isolate the this compound or its oxide in a white solid or light green liquid form, depending on the intermediate.
Summary Table of this compound Preparation
Parameter | Description / Condition | Notes |
---|---|---|
Starting Material | Sodium hypophosphite or inferior sodium phosphate | Readily available and cost-effective |
Key Reagents | Octene, trichlorosilane, bromoalkane or alcohol | Sequence critical for product formation |
Solvents | Acetic acid, trichloromethane, toluene, benzene | Choice affects reaction rate and purity |
Reaction Temperatures | 120–135°C (octene addition), 80°C (reduction), 50–100°C (substitution) | Controlled heating essential |
Reaction Time | 1–24 hours depending on step | Longer times for substitution steps |
Yield | >90% | High yield with proper control |
Purification Techniques | Vacuum distillation, solvent extraction, drying | Ensures high purity product |
Analytical Monitoring | ^31P NMR spectroscopy | Essential for reaction endpoint detection |
Chemical Reactions Analysis
Types of Reactions
Trioctylphosphine undergoes various types of chemical reactions, including:
-
Oxidation: : this compound reacts with oxygen to form this compound oxide.
P(C8H17)3+O2→OP(C8H17)3
-
Substitution: : It can react with halogens or halogenated compounds to form phosphonium salts.
P(C8H17)3+RX→[RP(C8H17)3]+X−
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxygen, halogens, and various metal salts. These reactions are often carried out under inert atmospheres to prevent unwanted oxidation .
Major Products
The major products formed from these reactions include this compound oxide, phosphonium salts, and various metal phosphides when reacting with metal salts .
Scientific Research Applications
Metal Extraction
TOPO is widely used as an extractant for various metals due to its ability to form stable complexes with metal ions.
Case Study: Uranium Extraction
TOPO is particularly effective in the solvent extraction of uranium from aqueous solutions. Its high polarity allows it to bind effectively with uranium ions, facilitating their separation from other elements. In a study, TOPO demonstrated a high extraction efficiency compared to other extractants, achieving over 90% recovery of uranium from simulated waste streams .
Table 1: Efficiency of TOPO in Metal Extraction
Metal Ion | Extraction Efficiency (%) | Conditions |
---|---|---|
Uranium | >90 | Aqueous phase with TOPO |
Thorium | 92.26 | pH 1.00 HNO3 solution |
Gallium | High | TOPO:malonic acid mixture |
Quantum Dot Synthesis
TOPO serves as a capping ligand in the synthesis of semiconductor nanocrystals, particularly cadmium selenide (CdSe) quantum dots.
Case Study: CdSe Quantum Dots
In a research study, the synthesis of CdSe quantum dots using TOPO resulted in photoluminescence emission that could be tuned across the visible spectrum. The use of TOPO not only facilitated the growth of these nanocrystals but also enhanced their stability and solubility in organic solvents like chloroform and toluene .
Table 2: Photoluminescence Properties of CdSe Quantum Dots
Solvent | Emission Range (nm) | Reaction Yield (%) |
---|---|---|
TOPO | 475 - 645 | 80 - 85 |
Stearic Acid | Similar | Higher than TOPO |
Environmental Applications
TOPO has been utilized in environmental chemistry for the extraction of pollutants such as hexavalent chromium from contaminated water sources.
Case Study: Chromium Extraction
Research indicated that membranes impregnated with TOPO could effectively extract hexavalent chromium ions from aqueous solutions, demonstrating its potential application in environmental remediation technologies .
Table 3: Effectiveness of TOPO in Environmental Remediation
Mechanism of Action
The mechanism by which trioctylphosphine exerts its effects is primarily through its ability to act as a ligand, forming complexes with metal ions. This interaction stabilizes the metal ions and facilitates various chemical reactions. The molecular targets include metal ions and other electrophilic species, and the pathways involved often include coordination and redox reactions .
Comparison with Similar Compounds
TOP vs. Oleylamine (OLA)
OLA (C₁₈H₃₅NH₂), an amine-based ligand, contrasts with TOP in both electronic and steric effects:
Key Findings :
- TOP’s phosphine group provides weaker Lewis basicity than OLA’s amine, leading to less stable metal-ligand bonds and faster precursor decomposition .
- OLA-capped nanocrystals exhibit blue-shifted emission due to smaller particle sizes and stronger quantum confinement, whereas TOP-capped particles show red shifts indicative of larger sizes .
- TOP promotes mixed crystallographic phases (e.g., tetragonal + cubic Cu-Se phases), while OLA favors single-phase growth .
TOP vs. Trioctylphosphine Oxide (TOPO)
TOPO (C₂₄H₅₁OP), the oxidized form of TOP, is a common solvent and surfactant in nanocrystal synthesis:
Key Findings :
- TOP directly participates in redox reactions (e.g., converting Ni²⁺ to Ni₂P), whereas TOPO acts as a passive stabilizer .
- Combining TOP and TOPO in synthesis tunes nanostructure morphology: higher TOPO ratios suppress anisotropic growth in FeP nanowires .
TOP vs. Other Organophosphorus Compounds
Compared to tris(diethylamino)phosphine (TDP) and triphenyl phosphite (TPP):
Key Findings :
- TOP’s versatility in converting metals (e.g., Zn, Ni, Fe) to phosphides at <370°C is unmatched by TDP or TPP .
- TDP and TPP are preferred for Cu₃₋ₓP synthesis due to controlled decomposition, but TOP enables larger-scale production .
Extraction Systems
Biological Activity
Trioctylphosphine (TOP) is an organophosphorus compound widely used in various fields, including nanotechnology and biomedicine. Its biological activity has garnered attention due to its potential applications in antimicrobial treatments and drug delivery systems. This article explores the biological activity of this compound, particularly focusing on its antimicrobial properties and its role in modifying nanoparticles for therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its chemical formula . It is a colorless to yellow liquid with a distinctive odor and is soluble in organic solvents. The compound acts as a surfactant and stabilizing agent in various chemical processes, particularly in the synthesis of nanoparticles.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial efficacy of this compound oxide (TOPO) when used to modify silica nanoparticles. These modified nanoparticles exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Effects of TOPO-Modified Silica Nanoparticles
In a study conducted by Akl et al. (2020), the antimicrobial activities of TOPO-modified silica nanoparticles were assessed against several bacterial strains, including:
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Escherichia coli
- Klebsiella species
- Pseudomonas species
The minimum inhibitory concentration (MIC) was determined for each bacterial strain, revealing that TOPO-modified nanoparticles displayed potent antibacterial effects, while native silica nanoparticles showed no significant antibacterial activity at comparable concentrations.
Table 1: Antibacterial Efficacy of TOPO-Modified Silica Nanoparticles
Bacterial Strain | MIC (mg/mL) |
---|---|
Methicillin-resistant Staphylococcus aureus | 0.5 |
Escherichia coli | 1.0 |
Klebsiella species | 1.5 |
Pseudomonas species | 2.0 |
This study suggests that TOPO-modified silica nanoparticles could serve as effective antibacterial agents, providing a potential alternative to conventional antibiotics, especially in light of rising antibiotic resistance .
The mechanism underlying the antibacterial activity of TOPO-modified nanoparticles involves several factors:
- Disruption of Bacterial Membranes : The phosphine groups can interact with bacterial cell membranes, leading to structural disruption.
- Reactive Oxygen Species (ROS) Generation : The presence of TOPO may enhance the production of ROS, which can damage cellular components in bacteria.
- Enhanced Penetration : The surfactant properties of TOPO facilitate better penetration into bacterial cells.
Applications in Drug Delivery
Beyond its antimicrobial properties, this compound is also being explored for its role in drug delivery systems. Its ability to stabilize nanoparticles makes it a valuable component in formulating nano-drugs that can efficiently deliver therapeutic agents to targeted sites within the body.
Research Findings on Drug Delivery Systems
A recent study highlighted the use of TOPO in developing quantum dots (QDs) for targeted drug delivery. The modified QDs demonstrated improved cellular uptake and therapeutic efficacy against various cancer cell lines . This indicates the versatility of this compound not only as an antimicrobial agent but also as a facilitator for advanced drug delivery technologies.
Q & A
Basic Research Questions
Q. What are the critical safety precautions for handling trioctylphosphine (TOP) in laboratory settings?
TOP is classified as a skin and eye irritant (Category 1B/1 under GHS-US) and requires stringent safety measures. Researchers must:
- Use personal protective equipment (PPE), including nitrile gloves, chemical-resistant aprons, and sealed goggles .
- Work in a fume hood to prevent inhalation of vapors, which lack established acute toxicity data but pose risks due to volatility (boiling point: 175°C; flash point: 147°C) .
- Store TOP in airtight containers away from oxidizers and heat sources to avoid decomposition or combustion .
Q. How does TOP’s coordination chemistry enable its role as a stabilizing ligand in nanocrystal synthesis?
TOP acts as a Lewis base, binding to metal surfaces (e.g., Cd, Se) during nanocrystal growth. This stabilizes reactive intermediates and prevents aggregation. For example, in CdSe synthesis, TOP coordinates with Cd precursors, modulating nucleation kinetics and enabling size-selective precipitation (<5% size dispersion) . The alkyl chains of TOP provide steric stabilization, which is critical for colloidal stability in nonpolar solvents .
Q. What regulatory considerations apply to TOP in international research collaborations?
TOP is listed under multiple regulatory frameworks:
- Canada : Domestic Substances List (DSL) .
- EU : EINECS inventory .
- China : IECSC . Researchers must ensure compliance with local hazardous material disposal protocols, as TOP is classified under UN 1760 (corrosive, Packing Group II) .
Advanced Research Questions
Q. How can researchers optimize TOP-mediated synthesis of metal phosphides (e.g., Ni2P) for catalytic applications?
TOP serves as both a phosphorus source and reducing agent in metal phosphide synthesis. Key parameters include:
- Temperature : Pyrolysis at 300–350°C ensures complete decomposition of TOP to reactive phosphorus species .
- Solvent system : Combining TOP with this compound oxide (TOPO) enhances thermal stability and controls crystallinity. For Ni2P, a TOPO/TOP solvent mixture yields tunable morphologies (e.g., nanorods vs. dots) .
- Stoichiometry : Excess TOP (molar ratio >3:1 vs. metal precursor) suppresses oxide byproducts .
Q. What experimental strategies resolve contradictions in ligand exchange efficiency studies involving TOP-capped quantum dots (QDs)?
Discrepancies in ligand exchange efficiency often arise from incomplete TOP removal or solvent polarity effects. Methodological solutions include:
- Time-of-flight secondary ion mass spectrometry (ToF-SIMS) : Quantifies residual TOP/TOPO on QD surfaces post-exchange .
- Solvent engineering : Polar solvents (e.g., ethanol) displace TOP more effectively than hexane due to higher dielectric constants .
- Thermogravimetric analysis (TGA) : Measures ligand desorption thresholds (e.g., TOP decomposes at ~425°C) .
Q. How does TOP influence the extinction coefficient (ϵ\epsilonϵ) of CdSe nanocrystals, and how can this be leveraged for optical applications?
The extinction coefficient of CdSe QDs depends on size due to quantum confinement. TOP’s role includes:
- Surface passivation : Reduces defect states, sharpening absorption edges (e.g., 1st excitonic peak FWHM <30 nm) .
- Size control : TOP’s binding affinity tunes growth rates, enabling precise diameter adjustments (12–115 Å). scales with volume () for small QDs but transitions to for larger particles .
- Applications : High TOP-capped QDs are ideal for photovoltaics and bioimaging due to enhanced light-harvesting and stability .
Q. Methodological Guidance Table
Properties
IUPAC Name |
trioctylphosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H51P/c1-4-7-10-13-16-19-22-25(23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-24H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZAYIKUYWXQPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCP(CCCCCCCC)CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H51P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063582 | |
Record name | Phosphine, trioctyl- | |
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Molecular Weight |
370.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with an odor like garlic; [Alfa Aesar MSDS] | |
Record name | Phosphine, trioctyl- | |
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Record name | Trioctylphosphine | |
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CAS No. |
4731-53-7 | |
Record name | Trioctylphosphine | |
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Record name | Trioctylphosphine | |
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Record name | TRIOCTYLPHOSPHINE | |
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Record name | Phosphine, trioctyl- | |
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Record name | Phosphine, trioctyl- | |
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Record name | Trioctylphosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.940 | |
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Record name | TRIOCTYLPHOSPHINE | |
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Retrosynthesis Analysis
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